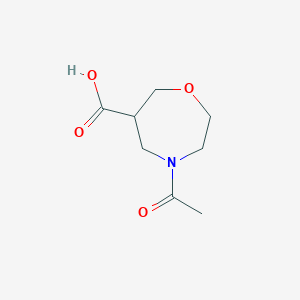

4-Acetyl-1,4-oxazepane-6-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-acetyl-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-5-7(4-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJGQERQVWDXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Acetyl-1,4-oxazepane-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound consists of an oxazepane ring with an acetyl group at position 4 and a carboxylic acid group at position 6. This unique arrangement contributes to its biological activity.

The compound's biological activity is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , similar to known antidepressants like SSRIs and SNRIs. This mechanism is crucial for its potential therapeutic applications in treating mood disorders, anxiety, and other neuropsychiatric conditions .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of oxazepane compounds exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that certain oxazepane derivatives can enhance serotonin levels in the brain, which is beneficial for alleviating symptoms of depression .

Case Studies

- Antidepressant Activity : A study involving the administration of this compound in animal models demonstrated a marked reduction in depressive-like behaviors. The results indicated a significant increase in serotonin levels in the hippocampus, suggesting its potential as an antidepressant .

- Anxiolytic Effects : In another study, the compound was tested for anxiolytic properties using the elevated plus maze test. Results showed that subjects treated with the compound spent more time in the open arms of the maze, indicating reduced anxiety levels compared to controls .

- Neuroprotective Properties : Further investigations have suggested that this compound may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antidepressant | Animal model | Increased serotonin levels; reduced depressive behavior |

| Study 2 | Anxiolytic | Elevated plus maze | Increased time in open arms; reduced anxiety |

| Study 3 | Neuroprotective | In vitro assays | Inhibition of neuroinflammation; enhanced neuronal survival |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Somatostatin Receptor Agonism

One of the notable applications of 4-acetyl-1,4-oxazepane-6-carboxylic acid is its role as an agonist for somatostatin receptor subtype 4 (SSTR4). This receptor is involved in numerous physiological processes, including the regulation of cellular proliferation, glucose homeostasis, inflammation, and pain modulation. Compounds that selectively activate SSTR4 can potentially be used to treat conditions related to pain and inflammation, such as neuropathic pain and osteoarthritis .

1.2 Monoamine Reuptake Inhibition

Research has indicated that derivatives of 1,4-oxazepane compounds exhibit monoamine reuptake inhibitory activity. This suggests that this compound may have potential applications in treating mood disorders by modulating neurotransmitter levels in the brain .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the carboxylic acid moiety contributes to the compound's solubility and binding affinity to target receptors. Modifications to the oxazepane ring can enhance its selectivity and efficacy as an SSTR4 agonist or monoamine reuptake inhibitor.

Table 1: Summary of Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Acetyl group addition | Increases lipophilicity | |

| Carboxylic acid position | Enhances receptor binding | |

| Ring substitutions | Alters selectivity for SSTR subtypes |

Case Studies

3.1 Pain Management

A study highlighted the efficacy of SSTR4 agonists in managing chronic pain conditions. The application of compounds similar to this compound demonstrated a significant reduction in pain scores among subjects with neuropathic pain .

3.2 Antischistosomal Activity

While not directly related to this compound, research into related ozonide compounds has shown promising results against schistosomiasis. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy against parasitic infections .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Ring Variations

- Oxazepane vs. Piperazine Derivatives: Piperazine-based analogs (e.g., MPA, DMPA, EPA in ) share nitrogen atoms in a six-membered ring but lack the oxygen atom and conformational flexibility of oxazepane.

- Oxazepane vs. Oxadiazoline Derivatives :

1,3,4-Oxadiazoline derivatives (e.g., compounds 6a–c in –3) have a five-membered ring with two nitrogens and one oxygen. These compounds exhibit antimicrobial activity, but their smaller ring size reduces steric flexibility compared to oxazepane derivatives .

Substituent Variations in Oxazepane Derivatives

Physicochemical Properties

- Solubility : The carboxylic acid group at position 6 enhances water solubility, while substituents like acetyl or Boc modulate lipophilicity. For example, the Boc group increases steric bulk and stability under acidic conditions .

- Stability : Compounds like 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid require storage at 2–8°C, indicating sensitivity to temperature and moisture .

Vorbereitungsmethoden

Cycloaddition Route via Schiff Bases and Anhydrides

- Schiff bases derived from aromatic amines and aldehydes are reacted with cyclic anhydrides (e.g., phthalic or maleic anhydride) in dry benzene.

- This reaction proceeds via a [2+5] cycloaddition mechanism, yielding oxazepine-4,7-dione derivatives.

- Subsequent functionalization of the oxazepine ring can introduce acetyl groups at specific positions, potentially yielding acetyl-substituted oxazepane carboxylic acids.

Polymer-Supported Synthesis and Alkylation

- Immobilization of homoserine derivatives on polymer supports allows for selective alkylation with bromoacetophenones.

- Cleavage from the resin using trifluoroacetic acid (TFA) or TFA/triethylsilane leads to oxazepane ring formation with control over stereochemistry.

- The acetyl group can be introduced via the bromoacetophenone alkylating agent, which carries the phenacyl (acetyl-phenyl) moiety.

- Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is used to confirm acetyl and oxazepane ring protons.

- Fourier Transform Infrared (FT-IR) spectroscopy identifies characteristic carbonyl and ring vibrations.

- Elemental microanalysis (C.H.N.) confirms molecular composition.

- Chromatographic techniques such as Thin Layer Chromatography (TLC) monitor reaction progress.

- Catalytic hydrogenation can be employed to reduce nitro groups and improve diastereomer separation.

- The polymer-supported synthesis approach allows for the introduction of acetyl groups via phenacyl derivatives and provides stereochemical control in oxazepane ring formation.

- Cycloaddition of Schiff bases with anhydrides is a versatile method to construct oxazepine rings, which can be further functionalized to yield carboxylic acids with acetyl substituents.

- Low-temperature lithiation and alkylation techniques, while demonstrated on related benzodioxane carboxylic acids, suggest potential applicability in functionalizing oxazepane carboxylic acids at specific ring positions.

- The regio- and stereoselectivity of these reactions depend heavily on the substitution pattern of starting materials and reaction conditions, necessitating careful optimization for 4-Acetyl-1,4-oxazepane-6-carboxylic acid synthesis.

Q & A

Q. What are the established synthetic pathways for 4-acetyl-1,4-oxazepane-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization reactions involving hydrazine derivatives and acetic anhydride. Key steps include:

- Reacting adamantane-1-carbohydrazide with heterocyclic aldehydes (e.g., isoxazole carboxaldehydes) to form intermediates .

- Cyclizing intermediates with acetic anhydride under reflux (48–55% yield) to form the oxadiazoline core .

- Purification via column chromatography and characterization using H/C NMR and mass spectrometry. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to enhance yield and purity.

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : H/C NMR for confirming substituent positions; IR spectroscopy for detecting carbonyl (C=O) and amide (N-H) functional groups .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via HPLC and quantify using area-under-the-curve (AUC) analysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

Advanced Research Questions

Q. What structural modifications of this compound enhance its bioactivity, and how are these changes validated?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., halogens, alkyl groups) at the oxazepane or acetyl positions. Evaluate antimicrobial activity via MIC assays against Staphylococcus aureus and Escherichia coli .

- Validation : Compare IC values of derivatives using in vitro enzymatic assays (e.g., kinase inhibition) and molecular docking simulations to predict binding affinities .

Q. How can contradictory data on reaction yields or product distributions be resolved in synthetic workflows?

- Methodological Answer :

- Controlled Variable Analysis : Isolate variables (e.g., solvent polarity, reaction time) using design-of-experiments (DoE) software. For example, ethanol’s slow dissolution of hydrazine salts may lead to unintended dimerization; switching to DMF improves homogeneity .

- Mechanistic Probes : Use H NMR kinetics to track intermediate formation and identify side reactions (e.g., hydrolysis or oxidation) .

Q. What methodologies are employed to assess the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- In Vitro ADMET : Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) to predict metabolic clearance .

- In Vivo Studies : Administer the compound to rodent models and measure plasma half-life (LC-MS/MS), tissue distribution, and urinary excretion .

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Refine data using SHELX-97 to determine absolute configuration and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphic purity .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-receptor interactions (e.g., with bacterial DNA gyrase) over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate electron density maps (Gaussian 09) to identify reactive sites for electrophilic substitution .

Q. How do reaction mechanisms differ when synthesizing derivatives under microwave vs. conventional heating?

- Methodological Answer :

- Kinetic Studies : Compare activation energies (Arrhenius plots) for cyclization reactions. Microwave irradiation reduces reaction time (30 minutes vs. 2 hours) but may increase side-product formation .

- Green Chemistry Metrics : Calculate E-factors and atom economy to evaluate sustainability trade-offs .

Q. What strategies ensure reproducibility in multi-step syntheses across laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document humidity/temperature controls during hygroscopic intermediate handling .

- Collaborative Validation : Share samples with independent labs for cross-validation via round-robin testing .

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.